4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE
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Overview
Description
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE is a complex organic compound characterized by its multiple benzenesulfonyl groups and imidazolidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE typically involves multiple steps, including the formation of the imidazolidinyl core and subsequent sulfonylation reactions. The key steps include:
Formation of the Imidazolidinyl Core: This step involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the imidazolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes with the active sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Benzenesulfonyl isocyanate, 4-methyl-: Utilized in the synthesis of other organic compounds and materials.
Properties
IUPAC Name |
[4-[1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonylimidazolidin-2-yl]-2-methoxyphenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O8S3/c1-22-13-16-25(17-14-22)41(34,35)31-20-19-30(40(32,33)24-9-5-3-6-10-24)29(31)23-15-18-27(28(21-23)38-2)39-42(36,37)26-11-7-4-8-12-26/h3-18,21,29H,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLESADUNAGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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